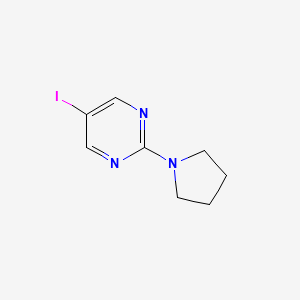

5-Iodo-2-(pyrrolidin-1-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTKRIOKSFKUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine

Precursor Synthesis and Pyrimidine (B1678525) Core Construction

The foundational step in the synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is the construction of the pyrimidine nucleus. This is typically achieved through the condensation of smaller, readily available fragments.

General Approaches to Pyrimidine Ring Formation

The pyrimidine ring system is a fundamental heterocyclic motif found in numerous biologically significant molecules, including nucleic acids. wikipedia.org Its synthesis is a well-established area of organic chemistry, with several general strategies available.

One of the most common and versatile methods for pyrimidine synthesis involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) component. bu.edu.eg The C-C-C unit is often a β-dicarbonyl compound or a synthetic equivalent, while the N-C-N fragment is typically an amidine, urea, or guanidine (B92328) derivative. wikipedia.orgbu.edu.eg For instance, the Pinner synthesis, first described in 1884, utilizes the condensation of amidines with β-keto esters or 1,3-diketones to form substituted pyrimidines. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, also provide a powerful and efficient means to construct the pyrimidine core in a single step from multiple starting materials. wikipedia.org These reactions offer the advantage of atom economy and operational simplicity. Furthermore, various catalytic systems, including those based on copper and iridium, have been developed to facilitate the cycloaddition and condensation reactions leading to the pyrimidine framework. mdpi.comorganic-chemistry.org

In the context of synthesizing precursors for this compound, a common starting point is a pyrimidine ring bearing leaving groups at the C2 and potentially C4 positions, such as chloro or bromo substituents. These halopyrimidines are then amenable to subsequent functionalization.

Table 1: Common Precursors for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Pyrimidine Type |

| β-Diketones | Amidines | 2-Substituted Pyrimidines |

| β-Keto esters | Urea | 2-Pyrimidinones |

| Malonic esters | Guanidine | 2-Aminopyrimidines |

| Enamines | Triethyl orthoformate/Ammonium acetate | 4,5-Disubstituted Pyrimidines organic-chemistry.org |

Introduction of the Pyrrolidin-1-yl Substituent at the C2 Position

With a suitable pyrimidine core in hand, the next critical step is the introduction of the pyrrolidin-1-yl group. This is most effectively achieved through nucleophilic aromatic substitution.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. acs.org When a leaving group, such as a halogen, is present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction can readily occur. The reaction of a 2-halopyrimidine with pyrrolidine (B122466) is a classic example of this transformation. chemrxiv.orgyoutube.com

The mechanism involves the attack of the nitrogen atom of pyrrolidine on the C2 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer intermediate. acs.org This intermediate is a resonance-stabilized anionic species. Subsequent expulsion of the halide leaving group restores the aromaticity of the pyrimidine ring and yields the 2-(pyrrolidin-1-yl)pyrimidine (B71391) product. youtube.com These reactions are often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. youtube.com

When multiple leaving groups are present on the pyrimidine ring, such as in 2,4-dichloropyrimidine (B19661), controlling the regioselectivity of the amination reaction becomes crucial. The inherent reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5 for both SNAr and palladium-catalyzed reactions. acs.org This preference is attributed to the greater stability of the para-quinoid Meisenheimer intermediate formed during attack at the C4 position compared to the ortho-quinoid intermediate from C2 attack. acs.org

However, this inherent selectivity can be influenced and even reversed by several factors. For instance, the use of tertiary amine nucleophiles has been shown to favor C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.gov Palladium catalysis, particularly with specific phosphine (B1218219) ligands, can also be employed to direct the amination to the C2 position with high regioselectivity. acs.org In some cases, non-catalyzed SNAr reactions with nucleophilic dialkylamines can also afford the 2-amino product selectively, especially when a bulky substituent is present at the C5 position. acs.org

Table 2: Factors Influencing Regioselectivity in Pyrimidine Amination

| Factor | Effect on Regioselectivity | Example |

| Inherent Reactivity | Favors C4 substitution acs.org | Reaction of 2,4-dichloropyrimidine with a simple amine. |

| Nucleophile Choice | Tertiary amines can favor C2 substitution nih.gov | Amination with a tertiary amine nucleophile. |

| Catalysis | Palladium catalysts with specific ligands can direct to C2 acs.org | Pd-catalyzed amination using dialkylbiarylphosphine ligands. |

| Substituents on Pyrimidine Ring | Bulky C5 substituents can favor C2 amination acs.org | Amination of 5-trimethylsilyl-2,4-dichloropyrimidine. |

Regioselective Iodination at the C5 Position of Pyrimidine Derivatives

The final step in the synthesis of this compound is the introduction of an iodine atom at the C5 position. The C5 position of the pyrimidine ring is the most electron-rich and is therefore the most susceptible to electrophilic attack. wikipedia.org

Electrophilic iodination is the standard method for introducing iodine at the C5 position of pyrimidines. nih.gov This involves the reaction of the pyrimidine substrate with an electrophilic iodine source ("I+"). acsgcipr.org

A variety of reagents and conditions have been developed for this purpose. Molecular iodine (I2) itself is a weak electrophile but can be activated by oxidants or acids. acsgcipr.org Common electrophilic iodinating reagents include N-iodosuccinimide (NIS), 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH), and iodine monochloride (ICl). acsgcipr.org

In some protocols, a combination of iodine and a nitrate (B79036) salt, such as silver nitrate (AgNO3), is used under solvent-free conditions, offering an environmentally friendly approach. nih.govmdpi.com Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have also proven to be effective oxidants for facilitating the iodination of pyrimidine derivatives in aqueous media. rsc.org The choice of iodinating agent and reaction conditions can be optimized to achieve high yields and regioselectivity, avoiding unwanted side reactions like polyiodination. acsgcipr.orgnih.gov

Table 3: Common Reagents for Electrophilic Iodination of Pyrimidines

| Reagent/System | Description |

| N-Iodosuccinimide (NIS) | A common and effective electrophilic iodine source. acsgcipr.org |

| Iodine/Silver Nitrate (I2/AgNO3) | Used in solvent-free, "green" iodination methods. nih.govmdpi.com |

| (Diacetoxyiodo)benzene (PIDA) | A hypervalent iodine(III) reagent used as an oxidant. rsc.org |

| Iodine Monochloride (ICl) | An interhalogen compound that acts as an electrophilic iodinating agent. acsgcipr.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) | An N-iodo reagent similar to NIS. acsgcipr.org |

Sustainable and Environmentally Benign Iodination Methodologies

Traditional methods for the iodination of pyrimidines often rely on harsh reagents and acidic conditions, such as the use of sulfuric acid and nitric acid, which pose environmental concerns. nih.gov In response, several sustainable and environmentally benign iodination methodologies have been developed that are applicable to pyrimidine derivatives and offer advantages such as shorter reaction times, higher yields, and the avoidance of toxic solvents and reagents. nih.govmdpi.com

One prominent green approach is the solvent-free mechanochemical iodination of pyrimidines. This method involves the mechanical grinding of a pyrimidine substrate with solid iodine and an electrophilic iodinating reagent like silver nitrate (AgNO₃) at room temperature. nih.govmdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the combination of iodine and a nitrate salt generates a reactive iodine species (I⁺). nih.gov This technique has demonstrated high yields (70–98%) and short reaction times (20–30 minutes) for the C5-iodination of pyrimidine derivatives like uracil (B121893) and cytosine. nih.gov The primary by-product, silver iodide, can be easily separated from the reaction mixture. nih.gov The general scheme for this type of reaction is depicted below.

Scheme 1: General Mechanochemical Iodination of a Pyrimidine Derivative

Another environmentally friendly method utilizes molecular iodine in the presence of sodium nitrite (B80452) (NaNO₂) in a recoverable solvent like acetonitrile (B52724). researchgate.net This system provides a mild, non-toxic, and inexpensive route for the regioselective C5-iodination of pyrimidine bases. The reaction proceeds under ambient conditions and offers high yields with a simple work-up procedure. researchgate.net Additionally, the use of I₂/NaClO₃ in methanol (B129727) has been reported as an acid-free system for the iodination of various organic compounds, presenting another potential green alternative.

While these methods have been demonstrated on fundamental pyrimidine structures, their application to more complex substrates like 2-(pyrrolidin-1-yl)pyrimidine is highly plausible. The following table summarizes the key features of these sustainable iodination techniques.

| Iodination System | Key Features | Reaction Conditions | Reported Yields (General Pyrimidines) |

| I₂ / AgNO₃ | Solvent-free, mechanochemical, rapid reaction. nih.govmdpi.com | Solid-state grinding, room temperature. nih.gov | 70–98% nih.gov |

| I₂ / NaNO₂ | Mild, non-toxic, inexpensive reagents. researchgate.net | Acetonitrile, room temperature. researchgate.net | High researchgate.net |

| I₂ / K₂S₂O₈ | Can be performed in water. researchgate.net | Water, 80°C. researchgate.net | Good to excellent researchgate.net |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be strategically designed using both convergent and divergent approaches. A convergent synthesis would involve the preparation of key fragments that are later combined to form the final product, while a divergent approach would start from a common intermediate that is then modified to yield the target compound.

Synthesis via Halogen Exchange from Brominated Pyrimidine Precursors

A common and effective strategy for the synthesis of iodo-aromatic compounds is through a halogen exchange reaction, often starting from a more readily available bromo-substituted precursor. This approach is particularly useful for introducing iodine into molecules that may not be amenable to direct iodination. The synthesis of this compound via this route would typically involve two main steps: the synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyrimidine (B1276686), followed by the bromo-iodo exchange.

The synthesis of the brominated precursor can be achieved by reacting a suitable dihalopyrimidine, such as 5-bromo-2-chloropyrimidine, with pyrrolidine. The nucleophilic substitution of the chlorine atom at the 2-position by pyrrolidine is generally favored. A one-step method for preparing 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and an appropriate amidine has also been reported, offering a streamlined route to such intermediates.

Once the 5-bromo-2-(pyrrolidin-1-yl)pyrimidine is obtained, a halogen exchange reaction, such as the Finkelstein reaction, can be employed. This typically involves treating the bromo-pyrimidine with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile. The reaction may be catalyzed by a copper(I) salt to facilitate the exchange on the aromatic ring.

The following table outlines a plausible reaction sequence and conditions for this synthetic pathway.

| Step | Reaction | Reagents and Conditions | Plausible Yield |

| 1 | Synthesis of 5-bromo-2-(pyrrolidin-1-yl)pyrimidine | 5-bromo-2-chloropyrimidine, pyrrolidine, base (e.g., K₂CO₃ or Et₃N), solvent (e.g., acetonitrile or DMF), room temperature to moderate heating. | 70-90% |

| 2 | Halogen Exchange | 5-bromo-2-(pyrrolidin-1-yl)pyrimidine, NaI, Cu(I) catalyst (optional), solvent (e.g., DMF or NMP), elevated temperature (e.g., 120-150°C). | 60-80% |

Alternative Synthetic Pathways for this compound

An alternative synthetic strategy involves a convergent approach where the pyrrolidine moiety is introduced to a pre-iodinated pyrimidine core. This pathway begins with a suitable dihalopyrimidine that can be selectively iodinated or starts from a pyrimidine that is first iodinated and then halogenated at the 2-position.

For instance, 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine) can serve as a starting material. If starting with 2-chloro-5-bromopyrimidine, a halogen exchange could first be performed to yield 2-chloro-5-iodopyrimidine (B183918). Subsequently, the reaction with pyrrolidine would lead to the nucleophilic substitution of the chlorine atom at the 2-position to furnish the final product, this compound. The greater reactivity of the chloro substituent at the 2-position compared to the iodo substituent at the 5-position towards nucleophilic aromatic substitution makes this a viable route.

Another potential pathway is the direct iodination of 2-(pyrrolidin-1-yl)pyrimidine. This would be a more direct and atom-economical route. The 2-(pyrrolidin-1-yl)pyrimidine precursor can be synthesized from 2-chloropyrimidine (B141910) and pyrrolidine. Subsequent iodination at the 5-position could be achieved using one of the sustainable iodination methods described previously, such as with I₂/AgNO₃. The electron-donating nature of the pyrrolidinyl group at the 2-position would activate the pyrimidine ring towards electrophilic substitution at the 5-position.

Reaction Mechanisms in the Synthesis and Transformation of 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine

Mechanistic Pathways of Nucleophilic Substitution at the Pyrimidine (B1678525) C2 Position

The introduction of the pyrrolidine (B122466) group at the C2 position of a pyrimidine ring proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This class of reaction is characteristic of electron-deficient aromatic systems, such as pyrimidine, where the two electronegative nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to attack by nucleophiles. youtube.com The SNAr reaction is typically a two-step process involving addition and subsequent elimination. nih.govyoutube.com

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile, in this case, the nitrogen atom of pyrrolidine, on the electron-deficient C2 carbon of a suitably substituted pyrimidine, such as 2-chloropyrimidine (B141910). youtube.comnih.gov This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge in this intermediate is delocalized, partially residing on the electronegative nitrogen atoms of the pyrimidine ring, which contributes to its stabilization.

Step 2: Elimination of the Leaving Group

The regioselectivity of SNAr reactions on pyrimidines bearing multiple leaving groups, such as 2,4-dichloropyrimidine (B19661), is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.comwuxiapptec.com While C4 is often the more reactive site for nucleophilic attack in 2,4-dihalopyrimidines, the presence of specific substituents can alter this preference. wuxiapptec.comnih.gov For the synthesis of the target molecule, a precursor like 2-chloro-5-iodopyrimidine (B183918) or a 2-chloropyrimidine that is subsequently iodinated would be used, ensuring the substitution occurs at the desired C2 position.

Electrophilic Aromatic Substitution Mechanisms for C5 Iodination

While the electron-deficient nature of the pyrimidine ring makes it reactive towards nucleophiles, it is inherently unreactive towards electrophiles. youtube.com Electrophilic aromatic substitution (EAS) on the pyrimidine core is generally difficult unless the ring is activated by one or more electron-donating groups (EDGs). youtube.comyoutube.com The 2-(pyrrolidin-1-yl) substituent, introduced in the first synthetic step, functions as a potent activating group, facilitating the subsequent iodination at the C5 position.

The mechanism for electrophilic iodination follows the general pathway for EAS:

Step 1: Generation of the Electrophile

Molecular iodine (I₂) is a weak electrophile and does not typically react with aromatic rings without assistance. libretexts.orgmasterorganicchemistry.com Therefore, the reaction requires an activating agent, often an oxidizing agent, to generate a more potent electrophilic iodine species, conceptually "I⁺". libretexts.orgyoutube.com Common reagents for this purpose include iodine in the presence of nitric acid, hydrogen peroxide, or silver salts like silver nitrate (B79036) (AgNO₃). libretexts.orgyoutube.comnih.gov These reagents facilitate the polarization or oxidation of the I-I bond, creating a highly electrophilic iodine species.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The 2-(pyrrolidin-1-yl) group donates electron density into the pyrimidine ring via resonance, significantly increasing the nucleophilicity of the C5 position. The π-electrons of the activated ring attack the electrophilic iodine species (I⁺). masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex, with the positive charge delocalized across the ring and the activating group. youtube.comkhanacademy.org

Step 3: Deprotonation and Aromatization

In the final step, a weak base, such as water or the conjugate base of the acid used in the reaction, removes the proton from the C5 carbon. youtube.com This step restores the aromaticity of the pyrimidine ring, yielding the final product, 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine. masterorganicchemistry.com

| Substrate | Iodinating System | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uracil (B121893) | I₂ / AgNO₃ | Solvent-free grinding | High (e.g., 98%) | nih.gov |

| Uracil | I₂ / Ag₂SO₄ | Solvent-free grinding | 73% | nih.gov |

| Uracil | I₂ / NaNO₃ | Solvent-free grinding | 33% | nih.gov |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI / PIDA | Water, Room Temp | 87% | rsc.org |

| Benzene | I₂ / Oxidizing Agent (e.g., H₂O₂, CuCl₂) | Various | Product Formed | libretexts.org |

Influence of Substituent Effects on Reaction Kinetics and Regioselectivity

The efficiency and outcome of the synthesis of this compound are critically dependent on the electronic and steric effects of the substituents on the pyrimidine ring. These effects govern the rate (kinetics) and position (regioselectivity) of both the nucleophilic and electrophilic substitution steps.

Influence on Nucleophilic Substitution (SNAr):

Kinetics: The rate of the SNAr reaction is enhanced by the presence of electron-withdrawing groups on the pyrimidine ring, as they help to stabilize the negatively charged Meisenheimer intermediate. nih.gov The two intrinsic nitrogen atoms of the pyrimidine ring serve this function effectively. An iodo substituent at C5 would exert a weak electron-withdrawing inductive effect, which could slightly increase the rate of nucleophilic attack at C2.

Regioselectivity: In a pyrimidine ring with leaving groups at C2 and C4, the site of nucleophilic attack is sensitive to other substituents. wuxiapptec.com Electron-donating groups at C6, for instance, can favor substitution at the C2 position. wuxiapptec.com In the case of a 2-chloro-5-iodopyrimidine precursor, nucleophilic attack by pyrrolidine is directed to the C2 position, which is highly activated toward substitution and bears a good leaving group (chloride).

Influence on Electrophilic Substitution (EAS):

Kinetics: The rate of EAS is profoundly influenced by the electronic nature of the substituents present. The reaction is slow for the base pyrimidine ring but is greatly accelerated by the presence of strong electron-donating groups that stabilize the positively charged sigma complex. youtube.comresearchgate.net The 2-(pyrrolidin-1-yl) group is a powerful activating group due to the resonance donation from the nitrogen lone pair, thus dramatically increasing the rate of iodination.

Regioselectivity: Substituents direct incoming electrophiles to specific positions. Electron-donating amino groups are strong ortho, para-directors. In 2-(pyrrolidin-1-yl)pyrimidine (B71391), the pyrrolidino group strongly activates the C5 position (which is electronically analogous to a para position) for electrophilic attack. youtube.comyoutube.com This ensures that iodination occurs with high regioselectivity at C5.

The interplay of these effects dictates the logical synthetic sequence. The nucleophilic substitution is performed first to install the activating 2-(pyrrolidin-1-yl) group. This group then "turns on" the pyrimidine ring's reactivity towards electrophiles and directs the subsequent iodination specifically to the C5 position. Attempting the iodination first on an unactivated or halo-pyrimidine would be significantly less efficient.

| Substituent | Effect on Ring | Influence on SNAr | Influence on EAS | Directing Effect (for EAS) |

|---|---|---|---|---|

| -Cl (at C2) | Electron-withdrawing (Inductive) | Activates ring, acts as leaving group | Deactivating | Ortho, Para |

| -I (at C5) | Electron-withdrawing (Inductive), Weakly donating (Resonance) | Slightly activating | Deactivating | Ortho, Para |

| -N(CH₂)₄ (pyrrolidin-1-yl at C2) | Strongly electron-donating (Resonance) | N/A (Product of reaction) | Strongly activating | Directs to C5 |

| Ring Nitrogens | Strongly electron-withdrawing | Strongly activating | Strongly deactivating | Meta |

Chemical Reactivity and Advanced Derivatization of 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions at C5

The carbon-iodine bond at the C5 position of the pyrimidine (B1678525) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse derivatives.

The Suzuki–Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position. The general reaction involves the coupling of the 5-iodopyrimidine (B189635) with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base.

Systematic studies on related 5-iodopyrimidine systems have demonstrated that these compounds are highly reactive in Suzuki-Miyaura couplings. For instance, 5-iodouracil (B140508) and 5-iodocytosine (B72790) derivatives have been successfully coupled with a range of arylboronic acids. tandfonline.com The reactivity of 5-iodopyrimidines has been shown to be greater than that of analogous 7-iodo-7-deazapurines in these reactions. tandfonline.com Microwave-assisted Suzuki-Miyaura couplings have also been reported to be effective for α-iodoenaminones, significantly reducing reaction times. nih.gov

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of 5-iodopyrimidines suggests that it would be a highly effective substrate in Suzuki-Miyaura reactions. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system such as dioxane/water or DMF. The reaction of 2,4-dichloropyrimidines with arylboronic acids has been shown to be efficient under microwave irradiation. chemicalbook.com The synthesis of various 6-aryl-2,4-diaminopyrimidines has been achieved using Pd(PPh₃)₄ as a catalyst. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Pyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | 2-aminopyrimidine-4,6-diolate | K₂CO₃ | H₂O/MeCN | 55 | Good | nih.gov |

| Pd(PPh₃)₄ | - | Ba(OH)₂ | Dioxane/H₂O | 150 (MW) | 70 | nih.gov |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80 | High | researchgate.net |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | Not Specified | Good | researchgate.net |

This table presents data for related iodo-pyrimidine compounds to illustrate typical reaction conditions.

The Sonogashira coupling provides a powerful means to introduce alkynyl groups at the C5 position of the pyrimidine ring, leading to the formation of 5-alkynyl-2-(pyrrolidin-1-yl)pyrimidines. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The Sonogashira reaction is well-established for the functionalization of 5-iodopyrimidine nucleosides and nucleotides. researchgate.net Efficient and chemoselective Sonogashira couplings have been reported for the synthesis of 5-(3-aminopropargyl)-pyrimidine-5'-triphosphates from their corresponding 5-iodo precursors. researchgate.net These reactions are often carried out under mild conditions and demonstrate high functional group tolerance. The development of copper-free Sonogashira protocols has also been an area of significant interest. tandfonline.com

For this compound, a typical Sonogashira coupling would involve reacting it with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent such as THF or DMF.

Table 2: Illustrative Conditions for Sonogashira Coupling of Iodo-Pyrimidines

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | TEA | THF | Reflux | Moderate-High | nih.gov |

| Pd(TFA)₂/PPh₃ | CuI | Et₃N | DMF | 100 (MW) | High | acs.org |

| Pd(PPh₃)₄ | CuI | TEA | DMF | Not Specified | Good | researchgate.net |

This table presents data for related iodo-pyrimidine compounds to illustrate typical reaction conditions.

The introduction of nitrogen-based substituents at the C5 position can be achieved through Buchwald–Hartwig amination or Ullmann-type coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. researchgate.net This reaction is highly versatile and allows for the formation of a wide range of C-N bonds. While specific examples with this compound are scarce, the general principles of Buchwald-Hartwig amination on aryl halides are well-established. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. mdpi.com Traditional Ullmann reactions often require harsh conditions, but modern protocols with various ligands have enabled these reactions to proceed under milder conditions. escholarship.org

For the Buchwald-Hartwig amination of this compound, a typical system would involve a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., Xantphos, BINAP) and a strong base (e.g., NaOtBu, K₃PO₄) in a solvent like toluene (B28343) or dioxane. For an Ullmann-type reaction, a copper(I) source (e.g., CuI) with a ligand such as phenanthroline or an amino acid would be employed, often at higher temperatures.

Table 3: General Conditions for C-N Bond Forming Reactions on Aryl Halides

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | researchgate.net |

| Buchwald-Hartwig | Ni(dppp)Cl₂ | - | K₃PO₄ | Toluene | 110 | nwnu.edu.cn |

| Ullmann | CuI | Proline | K₂CO₃ | DMSO | High | mdpi.com |

This table presents general conditions for these reactions on related aryl halide systems.

Further Functional Group Transformations

Beyond cross-coupling reactions, the functional groups present in this compound can undergo further chemical modifications.

The iodine atom at the C5 position is a key site for post-synthetic modifications beyond the cross-coupling reactions already discussed. These modifications can include halogen exchange reactions, lithiation followed by quenching with an electrophile, and various other transformations that leverage the reactivity of the carbon-iodine bond. The synthesis of 5-iodouracil analogs has been a subject of interest for their potential biological activities. nih.gov The post-synthetic modification of oligonucleotides containing 5-iodopyrimidines is also a significant area of research. tandfonline.com

The pyrrolidine (B122466) ring in this compound is generally stable under many reaction conditions, particularly those used for the functionalization of the C5 position. However, under certain conditions, the pyrrolidine moiety can undergo transformations. The nitrogen atom of the pyrrolidine ring imparts basicity to the molecule. rsc.org While the lone pair on the nitrogen is conjugated with the pyrimidine ring, it can still participate in reactions under specific circumstances.

The synthesis of various pyrrolidine derivatives is an active area of research due to their presence in many biologically active compounds. ijpsonline.comumich.edu Transformations of the pyrrolidine ring itself, such as ring-opening or substitution on the pyrrolidine carbons, would likely require more forcing conditions or specific reagents designed to react with saturated N-heterocycles. For instance, the oxidation of the pyrimidine ring can occur under certain conditions. umich.edu The synthesis of various pyrrolidine derivatives often involves multi-step processes. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the pyrrolidine (B122466) substituent. The two protons on the pyrimidine ring are anticipated to appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the pyrrolidinyl group. The protons of the pyrrolidine ring will present as multiplets in the aliphatic region, corresponding to the two sets of methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 2H | H-4, H-6 (Pyrimidine) |

| ~3.5 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~2.0 | m | 4H | CH₂ (Pyrrolidine) |

Note: Predicted data based on analogous structures. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the pyrimidine ring and the pyrrolidine moiety. The carbon atom bearing the iodine (C-5) is expected to be significantly shielded, resulting in a low-field chemical shift. The other pyrimidine carbons will resonate at chemical shifts characteristic of aromatic heterocyclic systems. The carbons of the pyrrolidine ring will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (Pyrimidine) |

| ~158 | C-4, C-6 (Pyrimidine) |

| ~70 | C-5 (Pyrimidine) |

| ~47 | N-CH₂ (Pyrrolidine) |

| ~25 | CH₂ (Pyrrolidine) |

Note: Predicted data based on analogous structures.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. For this compound, ESI-MS in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass for the protonated molecule of this compound (C₉H₁₁IN₃) is a key parameter for its unambiguous identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z |

| ESI-MS | [M+H]⁺ | 276.00 |

| HRMS | [M+H]⁺ | 276.0043 |

Note: Calculated values.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrations include C-H stretching from the aromatic and aliphatic portions, C=N and C=C stretching from the pyrimidine ring, and C-N stretching from the pyrrolidine ring. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600-1550 | C=N, C=C Stretch (Pyrimidine Ring) |

| 1350-1250 | C-N Stretch |

| ~550 | C-I Stretch |

Note: Predicted data based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for the compound this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise intramolecular bond lengths and angles, are not available.

While crystallographic data for this specific molecule is absent, studies on structurally related compounds containing the 5-iodopyrimidine (B189635) or 2-(pyrrolidin-1-yl)pyrimidine (B71391) scaffold are documented. These analyses, often conducted in the context of medicinal chemistry and materials science, provide valuable insights into the potential solid-state conformation and intermolecular interactions that this compound might adopt.

For instance, X-ray crystallographic studies on more complex molecules that incorporate the 5-iodopyrimidine moiety reveal the significant role of the iodine atom in directing crystal packing through halogen bonding. Similarly, analyses of various 2-aminopyrimidine (B69317) derivatives have detailed the planarity and conformational preferences of the pyrimidine ring in relation to its substituents. However, without a dedicated crystallographic analysis of this compound, any discussion of its specific three-dimensional structure remains speculative. The determination of its crystal structure would require the growth of single crystals of sufficient quality for X-ray diffraction analysis.

Below is a table template that would typically be populated with data from such an analysis.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₀IN₃ |

| Formula Weight | 275.09 g/mol |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

| Calculated Density (g/cm³) | Undetermined |

| Absorption Coeff. (mm⁻¹) | Undetermined |

| F(000) | Undetermined |

Computational and Theoretical Investigations of 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. By calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict a molecule's reactivity and electronic properties.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

For 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine, the electron-donating pyrrolidine (B122466) ring and the electron-withdrawing iodinated pyrimidine (B1678525) ring would significantly influence the electron distribution. The nitrogen atoms of the pyrimidine ring and the pyrrolidine ring, along with the iodine atom, would be key sites of interest. Theoretical calculations would likely show the HOMO localized more towards the electron-rich pyrrolidine and pyrimidine nitrogens, while the LUMO might be distributed over the pyrimidine ring, influenced by the electronegative iodine atom.

Illustrative Data from Theoretical HOMO-LUMO Analysis:

| Parameter | Illustrative Calculated Value (eV) | Implication for this compound |

| HOMO Energy | -6.5 | Indicates the energy required to remove an electron; a relatively high value suggests susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 | Indicates the energy released when an electron is added; a relatively low value suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability and reactivity. |

Note: The values in this table are illustrative and represent the type of data generated from a quantum chemical calculation. Actual values would require specific computational modeling.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely reveal negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net The area around the iodine atom might show a region of positive potential (a "sigma-hole"), which is a common feature for halogens and indicates a potential for halogen bonding interactions. researchgate.net The hydrogen atoms of the pyrrolidine ring would exhibit positive potential (blue). This visualization helps in understanding non-covalent interactions and identifying sites for potential chemical reactions. nih.govrsc.org

Predicted MEP Map Features for this compound:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyrimidine Ring Nitrogens | Negative (Red/Yellow) | Favorable for interaction with electrophiles or hydrogen bond donors. |

| Iodine Atom (axial position) | Positive (Blue) | Potential for halogen bonding with nucleophiles. |

| Pyrrolidine Ring Hydrogens | Positive (Blue) | Favorable for interaction with nucleophiles or hydrogen bond acceptors. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves calculating the potential energy surface for the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, reaction pathway modeling could be used to investigate reactions such as nucleophilic aromatic substitution, where a nucleophile replaces the iodine atom. By modeling the approach of a nucleophile to the pyrimidine ring, researchers could calculate the activation energy required for the reaction to proceed. This analysis would help in predicting the feasibility of a reaction and the conditions required to achieve it. It can also be used to compare the reactivity of different positions on the pyrimidine ring.

For instance, modeling a Suzuki or Stille coupling reaction, which are common for aryl iodides, would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. This would provide insight into the catalytic cycle and help in optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In QSAR studies focused on structural parameters, various molecular descriptors are calculated for a set of molecules and correlated with their measured activity. researchgate.net

While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related pyrimidine derivatives to build such a model. nih.gov Structural descriptors relevant to its features would be calculated.

Examples of Structural Descriptors for QSAR:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, ovality).

Electronic Descriptors: These describe the electronic properties (e.g., partial charges on atoms, dipole moment, HOMO/LUMO energies).

Lipophilicity Descriptors: LogP, which describes the partitioning of the molecule between an oily and an aqueous phase, is a crucial parameter for drug-likeness.

By correlating these descriptors with a known biological activity (e.g., enzyme inhibition, receptor binding affinity) for a series of compounds, a predictive QSAR model can be developed. This model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For example, a QSAR study might reveal that increasing the surface area of the substituent at the 5-position of the pyrimidine ring while maintaining a certain electronic character leads to higher activity.

Role and Applications of 5 Iodo 2 Pyrrolidin 1 Yl Pyrimidine As a Synthetic Intermediate

Building Block for Diverse Heterocyclic Systems

The strategic placement of the iodine atom on the pyrimidine (B1678525) ring of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine allows it to serve as a key precursor for the synthesis of a wide array of fused and decorated heterocyclic systems. The C-I bond is readily activated by transition metal catalysts, primarily those based on palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions utilized for this purpose include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrimidine with various organoboron reagents (boronic acids or esters) to form C-C bonds. This method is exceptionally powerful for introducing aryl, heteroaryl, or vinyl groups at the C5 position, leading to compounds like 5-arylpyrimidines. The synthesis of biaryl compounds is a common application of the Suzuki reaction. scilit.comnih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the iodopyrimidine with terminal alkynes. nih.govnih.gov It is a highly efficient method for installing alkynyl moieties, which can serve as handles for further transformations, such as cyclizations or click chemistry, to build more complex polycyclic systems. mdpi.comresearchgate.net For instance, 5-(alkynyl)pyrimidines can be cyclized to form fused systems like furopyrimidines or pyrrolopyrimidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling the iodopyrimidine with a wide range of primary or secondary amines. wikipedia.orglibretexts.org This reaction is instrumental in creating 5-aminopyrimidine (B1217817) derivatives, which are themselves precursors to fused systems like pyrimido[4,5-d]pyrimidines through subsequent cyclization reactions. researchgate.netresearchgate.net

Heck and Stille Couplings: While less common for this specific substrate, these reactions can also be employed to introduce alkenyl and organotin-derived groups, respectively, further expanding the diversity of accessible heterocyclic structures.

Through sequential or one-pot multi-component reactions starting from precursors like 6-aminouracils, various fused pyrimidine systems such as pyrimido[4,5-b]quinolines and pyridodipyrimidines can be constructed. nih.govnih.gov The versatility of these coupling strategies allows chemists to systematically modify the pyrimidine core, generating diverse libraries of heterocyclic compounds for various research applications. mdpi.comrsc.org

Table 1: Key Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Catalyst System (Typical) | Bond Formed | Coupling Partner | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-2-(pyrrolidin-1-yl)pyrimidine |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) salt, Base | C-C (sp²-sp) | Terminal Alkyne | 5-Alkynyl-2-(pyrrolidin-1-yl)pyrimidine |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, Ligand, Base | C-N | Amine (R₂NH) | 5-(Amino)-2-(pyrrolidin-1-yl)pyrimidine |

Precursor in the Synthesis of Advanced Pyrimidine Derivatives

The term "advanced pyrimidine derivatives" refers to molecules where the basic pyrimidine scaffold has been elaborately functionalized to achieve specific properties, often for applications in medicinal chemistry. This compound is an ideal starting point for creating such complex molecules. The reactivity of the C5-iodo group allows for the introduction of pharmacophoric features necessary for biological activity.

For example, research into kinase inhibitors frequently targets the pyrimidine scaffold. nih.goved.ac.uk The synthesis of potent inhibitors often involves a Suzuki coupling to introduce a specific aryl or heteroaryl group at a key position, followed by a Buchwald-Hartwig amination at another site to complete the core structure of the drug candidate. nih.gov A study on the synthesis of 5-iodopyrimidine (B189635) analogs demonstrated a three-step process starting with iodination, followed by chlorination at the C4 position, and subsequent reaction with amines to produce various 4-substituted-5-iodopyrimidines. researchgate.net This highlights how a halogenated pyrimidine can be sequentially modified at different positions to build complexity.

The synthesis of pyrimido[5,4-d]pyrimidine-based compounds, which have shown potential as antitrypanosomal and antileishmanial agents, often starts from functionalized pyrimidines. nih.gov While not starting from the exact title compound, the synthetic strategies employed are directly applicable. These syntheses often involve building upon a pre-functionalized pyrimidine ring, underscoring the value of intermediates like this compound.

Integration into Nucleobase Analogue Synthesis Research

Pyrimidine is a core component of the nucleobases uracil (B121893), cytosine, and thymine. Modified pyrimidines, or nucleobase analogues, are critical tools in biochemistry and are the basis for many antiviral and anticancer drugs. The 5-position of pyrimidine nucleosides is a common site for modification, as substituents here can probe the major groove of DNA without disrupting the Watson-Crick base pairing.

5-Iodopyrimidines are classic precursors in this field. researchgate.net For example, 5-iodo-2'-deoxyuridine is a well-known antiviral agent. The C5-iodo group can be readily transformed into other functionalities using the cross-coupling reactions mentioned previously. Research has shown that 5-iodopyrimidine nucleotides undergo efficient and highly regioselective Sonogashira coupling to produce 5-alkynyl derivatives. nih.gov Similarly, Suzuki-Miyaura coupling on 5-iodopyrimidine nucleobases has been systematically studied for the post-synthetic modification of DNA, demonstrating that the 5-iodopyrimidines are highly reactive. nih.govresearchgate.net

These modifications allow for the attachment of a wide range of chemical reporters, such as fluorescent dyes, biotin (B1667282) tags, or reactive handles for bioconjugation. The synthesis of oligonucleotides bearing 5'-appendages with a nucleobase has been achieved starting from modified building blocks, showcasing the chemical strategies used to create these advanced research tools. nih.gov The conversion of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR) into the active radiosensitizer 5-iodo-deoxyuridine (IUdR) in the liver highlights the potential for designing prodrugs based on iodinated pyrimidine nucleoside analogues. nih.gov

Diversification of Pyrimidine Core Scaffolds for Chemical Library Generation

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in known drugs and biologically active compounds. jetir.org Therefore, generating libraries of diverse pyrimidine derivatives is a common strategy in drug discovery.

This compound is an excellent substrate for library synthesis due to the robust and versatile nature of palladium-catalyzed cross-coupling reactions. Using parallel synthesis techniques, a single starting material can be reacted with a large panel of coupling partners to rapidly generate a library of related but structurally distinct molecules.

Suzuki Coupling Libraries: Reacting the iodopyrimidine with a diverse set of boronic acids can generate a library of 5-aryl/heteroaryl pyrimidines. scilit.comnih.gov

Sonogashira Coupling Libraries: A panel of terminal alkynes can be used to create a library of 5-alkynyl pyrimidines.

Buchwald-Hartwig Amination Libraries: A diverse set of amines can be coupled to generate a library of 5-aminopyrimidines. wikipedia.orgresearchgate.net

This approach allows for systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. For instance, in the development of kinase inhibitors, libraries of pyrimidine derivatives are synthesized to find the optimal substituent pattern that maximizes potency and selectivity for the target kinase. nih.govmdpi.com The synthesis of abemaciclib, a CDK4/6 inhibitor, incorporates both a Suzuki coupling and a Buchwald-Hartwig amination on a pyrimidine core, illustrating the power of these methods in constructing complex, biologically active molecules for pharmaceutical development. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of the iodine substituent. For example, substituting a halogen (e.g., chlorine) at the 5-position with pyrrolidine at the 2-position under reflux in anhydrous solvents like DMF or THF. Optimization includes:

- Catalyst Selection : Use Cu(I) or Pd-based catalysts for cross-coupling reactions .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent Purity : Ensure solvents are rigorously dried to prevent hydrolysis of intermediates.

- Yield Improvement : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm for –CH2–, δ 3.4–3.6 ppm for N–CH2) and pyrimidine ring protons (δ 8.5–9.0 ppm for H-4 and H-6). The iodine atom induces deshielding, shifting pyrimidine signals upfield .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~306.05 g/mol).

- Elemental Analysis : Verify C, H, N, and I content within ±0.4% of theoretical values.

- 2D NMR (HSQC/HMBC) : Resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Repurify if necessary.

- Deuterated Solvent Effects : Test in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts.

- Dynamic Effects : Variable-temperature NMR (25–60°C) to identify conformational exchange broadening.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo analogs) to validate assignments .

Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, −20°C, and 25°C (60% RH) for 1–6 months. Monitor degradation via HPLC.

- Light Sensitivity : Use amber vials to test photolytic stability under UV/visible light.

- Oxygen Exposure : Compare stability under nitrogen vs. ambient air to assess oxidative degradation.

- Data Interpretation : Calculate degradation kinetics (zero/first-order) to predict shelf-life .

Q. How should researchers design kinase inhibition assays to evaluate bioactivity against targets like EGFR or HER2?

- Methodological Answer :

- Enzyme Preparation : Use recombinant EGFR/HER2 kinase domains in assay buffers (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2).

- Substrate Competition : Include ATP (1–10 μM) and a fluorescent/radiolabeled peptide substrate (e.g., poly-Glu-Tyr).

- IC50 Determination : Test compound concentrations (0.1–100 μM) in triplicate. Use gefitinib or lapatinib as positive controls.

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.